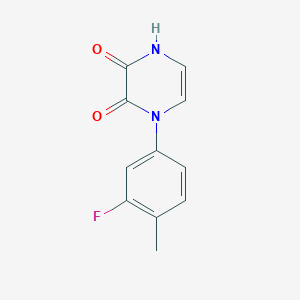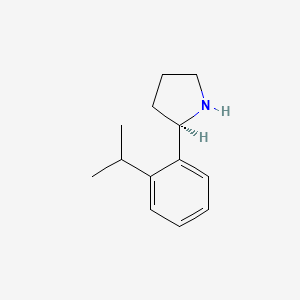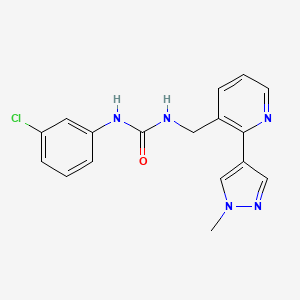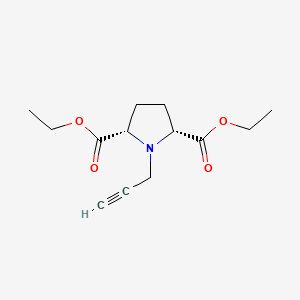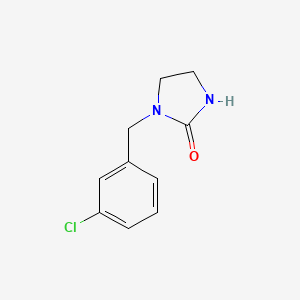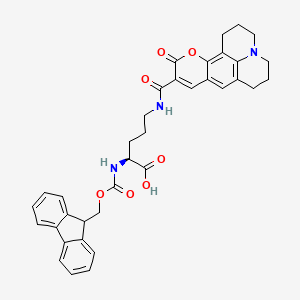
N-(Methylsulfonimidoyl)prop-2-yn-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(Methylsulfonimidoyl)prop-2-yn-1-amine;hydrochloride” is a chemical compound. It is related to propargylamines, a class of compounds with many pharmaceutical and biological properties .
Synthesis Analysis
Propargylamines are synthesized through reactions of amines with propargyl halides . The solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions have been described in the literature .Chemical Reactions Analysis
Propargylamine, a related compound, is used as a precursor to other compounds . Its behavior is illustrated by its acylation with benzoyl chloride to the amide . A Sonogashira coupling of the terminal alkyne end with another equivalent of benzoyl chloride gives the dicarbonyl, a precursor to an oxazole .Wissenschaftliche Forschungsanwendungen
Sulfamic Acid as an Eco-friendly Alternative for Industrial Cleaning
Sulfamic acid, known for its industrial utility in cleaning and corrosion inhibition, represents a class of compounds that share functional similarities with N-(Methylsulfonimidoyl)prop-2-yn-1-amine;hydrochloride in terms of their sulfonamide group. It is utilized in various concentrations for the removal of scales and metal oxides from metal and ceramic surfaces. Its solutions serve as safer, less toxic alternatives to traditional hydrochloric and sulfuric acid-based electrolytes for rust and lime scale removal. Organic compounds, acting as corrosion inhibitors, are often used alongside sulfamic acid to protect metallic surfaces from corrosive damage, adhering through the Langmuir adsorption isotherm model (Verma & Quraishi, 2022).
Adsorption Behavior and Mechanism of Perfluorinated Compounds
Perfluorinated compounds (PFCs), due to their widespread distribution and potential toxicity, have been the focus of removal efforts from water and wastewater. Adsorption is a key technique in this process, with amine-functionalized adsorbents showing high capacity for PFC removal. This highlights the relevance of amine and sulfonamide functionalities in environmental remediation technologies. The interactions responsible for adsorption include electrostatic and hydrophobic interactions, as well as hydrogen bonding, indicating the multifaceted roles these functional groups can play in environmental applications (Du et al., 2014).
Chemical Modification for Improved Membrane Performance
Polyethersulfone (PES) nanofiltration membranes, utilized in water treatment, can be chemically modified to enhance performance, particularly by increasing hydrophilicity to reduce fouling. Chemical modification methods, such as graft polymerization of hydrophilic monomers and plasma treatment, are used to achieve this. These methodologies underscore the importance of functional group manipulation, akin to that of N-(Methylsulfonimidoyl)prop-2-yn-1-amine;hydrochloride, in improving industrial materials' performance (Bruggen, 2009).
Removal of Sulfamethoxazole from Aqueous Solution
The presence of sulfamethoxazole, a persistent organic pollutant, in the environment, underscores the need for efficient removal technologies. This review emphasizes the various removal methods, including adsorption and advanced oxidation processes (AOPs), and their efficiency depending on the material's design and experimental conditions. It highlights the critical role of chemical interactions and the design of functional materials for environmental cleanup efforts (Prasannamedha & Kumar, 2020).
Wirkmechanismus
Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . They act as monoamine oxidase (MAO) inhibitors . The neuroprotective effects of rasagiline were found to be dependent on the propargyl moiety and independent of MAO-B inhibition .
Eigenschaften
IUPAC Name |
N-(methylsulfonimidoyl)prop-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2OS.ClH/c1-3-4-6-8(2,5)7;/h1H,4H2,2H3,(H2,5,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJHUUYWTFUCIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)NCC#C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Methylsulfonimidoyl)prop-2-yn-1-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethoxy-N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2648424.png)
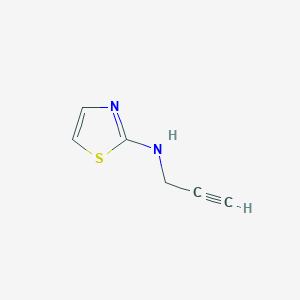
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(1,3-thiazol-4-yl)propanamide](/img/structure/B2648426.png)
![3-[[2-(4-Phenylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide](/img/structure/B2648427.png)
![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2648428.png)
